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molecular formula C7H8Cl2N2 B2964682 3,6-Dichloro-4-isopropylpyridazine CAS No. 107228-51-3

3,6-Dichloro-4-isopropylpyridazine

Cat. No. B2964682
M. Wt: 191.06
InChI Key: JRZDBBCBIQEJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791110

Procedure details

Fifty g. of 3,6-dichloropyridazine was slurried in 500 ml. of water with 28.5 g. of silver nitrate and 66.5 g. of isobutyric acid at 50°. Five hundred ml. of water and 98.6 g. of sulfuric acid were added, and the mixture was heated to 60°. To it was added 228 g. of ammonium persulfate, dissolved in 500 ml. of water. The mixture warmed to 75° as the persulfate was slowly added, and after the addition the mixture was cooled to 10° and ice was added to it. The pH was then adjusted to 9-10 with ammonium hydroxide, and the mixture was extracted three times with 400 ml. portions of diethyl ether. The organic layers were combined and washed twice with 400 ml. portions of 0.5N sodium hydroxide. The organic layer was then washed with brine, dried over magnesium sulfate, and evaporated under vacuum to obtain 52 g. of impure product. It was chromatographed by high performance liquid chromatography, eluting with 5:1 hexane:ethyl acetate, and the desired product was obtained as an oil, amounting to 25 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9](O)(=O)[CH:10](C)[CH3:11].S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[OH-].[NH4+]>[N+]([O-])([O-])=O.[Ag+].O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[CH:10]([CH3:11])[CH3:9] |f:3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60°
ADDITION
Type
ADDITION
Details
To it was added 228 g
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
after the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10°
ADDITION
Type
ADDITION
Details
ice was added to it
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 400 ml
WASH
Type
WASH
Details
washed twice with 400 ml
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 52 g
CUSTOM
Type
CUSTOM
Details
It was chromatographed by high performance liquid chromatography
WASH
Type
WASH
Details
eluting with 5:1 hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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